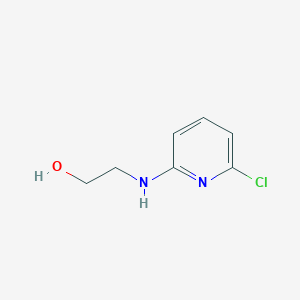

2-((6-Chloropyridin-2-yl)amino)ethanol

描述

属性

IUPAC Name |

2-[(6-chloropyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHYKLZKLZJHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution of 2,6-Dichloropyridine with 2-Aminoethanol

The most documented preparation of 2-((6-chloropyridin-2-yl)amino)ethanol involves the reaction of 2,6-dichloropyridine with 2-aminoethanol in the presence of pyridine as a solvent and base.

-

$$

\text{2,6-Dichloropyridine} + \text{2-Aminoethanol} \xrightarrow[\text{heat}]{\text{pyridine}} \text{this compound}

$$ -

- 2-Aminoethanol (0.82 g, 13.5 mmol) is added to a solution of 2,6-dichloropyridine (2.0 g, 13.5 mmol) in pyridine (10 mL) at room temperature.

- The reaction mixture is heated to 100 °C and maintained overnight.

- After completion, the mixture is concentrated under reduced pressure.

- The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

- The organic layer is dried over anhydrous sodium sulfate and evaporated under vacuum.

- The final product is obtained as a white solid in 99% yield.

| Parameter | Details |

|---|---|

| Reactants | 2,6-Dichloropyridine, 2-Aminoethanol |

| Solvent | Pyridine |

| Temperature | 100 °C |

| Reaction Time | Overnight (~12-16 hours) |

| Work-up | Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate |

| Yield | 99% |

| Product Form | White solid |

This method is referenced in patent WO2008/62182 and ChemicalBook synthesis reports, highlighting its robustness and reproducibility.

Alternative Preparation Considerations

While the primary method uses pyridine as both solvent and base, alternative solvents and bases can be considered based on the mechanistic requirements of nucleophilic aromatic substitution and solubility of reactants.

Solvent Selection

The choice of solvent can influence reaction rate and product purity. Solvents reported for related pyridine derivatives include:

- Hydrocarbon solvents: n-pentane, n-hexane, cyclohexane

- Ether solvents: tetrahydrofuran, 1,4-dioxane

- Polar aprotic solvents: dimethylformamide, dimethylacetamide, N-methylpyrrolidone

- Alcohol solvents: ethanol, isopropanol, ethane-1,2-diol

Pyridine is preferred due to its dual role as solvent and base, facilitating nucleophilic attack and scavenging HCl formed during substitution.

Base Selection

Bases facilitate the deprotonation of the amine and neutralization of hydrochloric acid byproduct. Possible bases include:

- Inorganic bases: sodium carbonate, potassium carbonate

- Organic bases: triethylamine, diisopropylethylamine, pyridine

- Strong bases: sodium hydride, lithium diisopropylamide (LDA)

Pyridine itself acts as a mild base in the primary preparation method, but stronger or different bases may be used depending on reaction scale and desired kinetics.

Summary Table of Preparation Method

| Step No. | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Mix 2,6-dichloropyridine with 2-aminoethanol | Pyridine, room temperature | Initial mixing |

| 2 | Heat mixture | 100 °C, overnight | Reaction proceeds |

| 3 | Concentrate under vacuum | Rotary evaporation | Remove solvent |

| 4 | Dissolve residue in ethyl acetate | Organic solvent extraction | Prepare for washing |

| 5 | Wash with water and brine | Remove impurities | Clean organic layer |

| 6 | Dry over anhydrous sodium sulfate | Remove moisture | Dry organic phase |

| 7 | Evaporate solvent | Reduced pressure evaporation | Obtain white solid |

| 8 | Product isolation | White solid, 99% yield | Final product |

Research Findings and Notes

- The high yield (99%) and simple reaction conditions make this method highly efficient for laboratory and industrial synthesis.

- The reaction is a classical nucleophilic aromatic substitution where the aminoethanol replaces one chlorine atom on the pyridine ring.

- Pyridine serves both as a solvent and base, simplifying the reaction setup.

- The product's purity and yield depend on careful control of temperature and thorough washing steps.

- No significant side reactions are reported under these conditions, indicating clean conversion.

化学反应分析

Types of Reactions

2-((6-Chloropyridin-2-yl)amino)ethanol undergoes several types of chemical reactions, including:

Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide, ammonia, and alkyl halides.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

2-((6-Chloropyridin-2-yl)amino)ethanol has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 2-((6-Chloropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

相似化合物的比较

Key Properties :

- Storage : Stable at room temperature, but storage at -20°C or -80°C is recommended for long-term preservation (1 month and 6 months, respectively) .

- Solubility: Soluble in ethanol and DMSO, with sonication and heating (37°C) recommended to enhance dissolution .

- Purity : Typically >98% purity, verified by HPLC and COA (Certificate of Analysis) .

The aminoethanol moiety and chloro-substituted pyridine core make this compound a versatile intermediate for synthesizing ligands, catalysts, and bioactive molecules.

Comparison with Structurally Similar Compounds

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol (CAS: 1219981-49-3)

- Molecular Formula : C₈H₁₁ClN₂O

- Molecular Weight : 186.64 g/mol .

- Structural Difference: Incorporates a methyl group on the nitrogen atom of the aminoethanol chain.

- Requires stricter storage conditions (2–8°C) , suggesting reduced stability compared to the unmethylated analog.

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies targeting CNS receptors .

2-(6-Chloropyridin-2-yl)ethanol (CAS: 174666-23-0)

1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione

- Molecular Formula : C₁₁H₁₁ClN₂O₂S₂

- Molecular Weight : 237.34 g/mol .

- Structural Difference: Incorporates a pyrrolidine-2,5-dione ring instead of aminoethanol.

- Impact: Enhanced electrophilicity due to the dione moiety, making it reactive in nucleophilic substitution reactions. Potential use as a crosslinking agent or protease inhibitor scaffold .

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride

- Molecular Formula : C₇H₉ClN₂O·2HCl

- Molecular Weight : 245.54 g/mol (free base: 172.61 + 2HCl) .

- Structural Difference: Chirality: R-configuration at the aminoethanol carbon. Salt Form: Dihydrochloride enhances water solubility.

- Impact :

Structural and Functional Comparison Table

生物活性

2-((6-Chloropyridin-2-yl)amino)ethanol, with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol, is a compound featuring a chlorinated pyridine ring. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The presence of both amino and hydroxyl functional groups enhances its reactivity and interaction with various biological targets, making it a candidate for further research.

- CAS Number : 29449-82-9

- InChI Key : GAHYKLZKLZJHCP-UHFFFAOYSA-N

Biological Activities

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacophore in drug design. Key findings include:

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to or derived from this compound:

Table 1: Biological Activity Overview

Synthetic Pathways

The synthesis of this compound typically involves:

- Refluxing with Amino Alcohols : The compound can be synthesized through reactions involving chlorinated pyridines and amino alcohols under controlled conditions.

- Sonochemical Methods : Recent studies have explored green synthesis methods that enhance yield while minimizing environmental impact .

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 6-Chloro-N-methylpyridin-2-amine | 89026-78-8 | 0.91 | Methyl group substitution |

| 1-(6-Chloropyridin-2-yl)piperidin-4-ol | 1220036-23-6 | 0.80 | Incorporates piperidine ring |

| 4,6-Dichloro-N-methylpyridin-2-amine | 1823874-30-1 | 0.79 | Additional chlorine atom |

These comparisons highlight the diversity in biological activities that can arise from slight modifications in chemical structure.

常见问题

Q. What are the standard synthetic routes for preparing 2-((6-Chloropyridin-2-yl)amino)ethanol, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed amination. For example, analogous reactions involve reacting 6-chloropyridin-2-amine with halogenated ethanol derivatives (e.g., 2-bromoethanol) in the presence of a base like triethylamine to neutralize acidic byproducts . Reaction temperature (e.g., 100°C for 2 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of amine to alkylating agent) are critical for yield optimization. Pd-catalyzed cross-coupling reactions, as seen in related chloropyridinyl systems, may also be employed for regioselective amination, requiring carefully controlled ligand and solvent systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural motifs, such as the pyridinyl ring and ethanolamine chain. For instance, the NH proton in the aminoethanol group appears as a broad singlet (~δ 5-6 ppm), while aromatic protons on the pyridine ring show splitting patterns consistent with substitution patterns . Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight. Infrared (IR) spectroscopy identifies functional groups like -OH (~3200-3600 cm⁻¹) and C-Cl (~550-850 cm⁻¹) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (e.g., silica gel or C18 reverse-phase) is widely used, with solvent systems like ethyl acetate/hexane or acetonitrile/water tailored to polarity. For example, acetonitrile/water gradients efficiently separate polar byproducts in similar aminoethanol derivatives . Recrystallization from ethanol or acetone may further enhance purity, particularly for crystalline intermediates. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures fraction homogeneity .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation from solvents like methanol. Programs such as SHELXL are used for structure refinement, but challenges include resolving disorder in flexible ethanolamine chains or handling twinning in pyridinyl derivatives. Hydrogen bonding networks between the aminoethanol -OH and pyridinyl N can be analyzed using OLEX2 or ORTEP-3 for graphical representation . Anisotropic displacement parameters must be carefully modeled to avoid overfitting, especially in low-resolution datasets .

Q. What strategies are employed to resolve contradictions in reaction data when optimizing the synthesis of this compound?

- Methodological Answer : Iterative Design of Experiments (DoE) identifies conflicting variables (e.g., temperature vs. catalyst loading). For example, inconsistent yields in Pd-catalyzed amination may arise from competing side reactions, resolved by adjusting ligand ratios (e.g., Xantphos) or switching solvents (e.g., from DMF to toluene) . Statistical tools like ANOVA analyze reproducibility, while LC-MS monitors intermediate formation. Contradictions in spectroscopic data (e.g., unexpected NOEs in NMR) necessitate DFT calculations to validate proposed conformers .

Q. What role do catalytic systems play in the amination steps during the synthesis of chloropyridinyl ethanol derivatives?

- Methodological Answer : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enable C-N bond formation via Buchwald-Hartwig amination, particularly for sterically hindered pyridinyl substrates. Key factors include ligand choice (e.g., BINAP for enantioselectivity) and base selection (e.g., Cs₂CO₃ for deprotonation without side reactions). For example, Pd/dppf systems achieve >90% yields in analogous chloropyridinyl aminations by suppressing β-hydride elimination . Mechanistic studies using deuterated reagents or kinetic isotope effects (KIEs) clarify rate-determining steps, such as oxidative addition or reductive elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。